3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one
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Overview
Description
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one is a complex organic compound that features both oxazolidinone and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . This process takes place in a hexafluoroisopropanol (HFIP) medium, resulting in the formation of the oxazolidinone ring.
Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . This reaction yields 2-oxazolidinones with a β-enaminocarbonyl group, provided there is a strong electron-withdrawing substituent in position 1 of the starting heterocycle.
Industrial Production Methods
Industrial production of this compound may involve the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . Electron-donating groups in the aromatic substituent of glycidylcarbamate can increase the yield of products, while aliphatic substituents may reduce NH acidity and hinder the formation of the target fragment.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for recyclization, and triazabicyclodecene for catalysis . Reaction conditions typically involve room temperature or slightly elevated temperatures, with specific solvents like hexafluoroisopropanol (HFIP) being used to facilitate the reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which can be further modified to enhance their biological activity or other properties.
Scientific Research Applications
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinone-based antibacterial agents, such as linezolid . The compound binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone-based antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used as an antibacterial agent.
Contezolid: A newer oxazolidinone compound under clinical investigation for its antibacterial properties.
Uniqueness
3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one is unique due to its specific structural features, which may confer distinct biological activities and potential advantages in terms of antibacterial efficacy and resistance profiles compared to other oxazolidinone derivatives .
Properties
IUPAC Name |
3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-11-5-13-24-21)14-16-18(23)19-9-12-20(16)10-4-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQAVFAVBSQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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